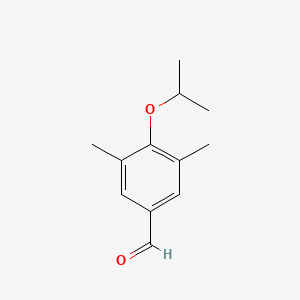

4-Isopropoxy-3,5-dimethylbenzaldehyde

Description

4-Isopropoxy-3,5-dimethylbenzaldehyde is a substituted benzaldehyde derivative featuring a benzaldehyde core with three substituents: two methyl groups at positions 3 and 5 and an isopropoxy group at position 2. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and fine chemicals. Its structure combines steric bulk (from the isopropoxy group) with electron-donating methyl groups, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

3,5-dimethyl-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)14-12-9(3)5-11(7-13)6-10(12)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJMMRHNHIOYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-3,5-dimethylbenzaldehyde typically involves the alkylation of 3,5-dimethylphenol with isopropyl bromide, followed by formylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the alkylation process.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-Isopropoxy-3,5-dimethylbenzoic acid.

Reduction: 4-Isopropoxy-3,5-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Isopropoxy-3,5-dimethylbenzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3,5-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the benzaldehyde ring significantly alter molecular weight, polarity, and solubility. Below is a comparative analysis of key analogs:

*Hypothetical molecular weight calculated based on structural similarity to 4-Hydroxy-3,5-diisopropylbenzaldehyde.

Key Observations:

Fluorine atoms in 4-Iso-Butoxy-3,5-difluorobenzaldehyde increase electrophilicity, making the aldehyde more reactive toward nucleophiles .

Solubility :

- Hydroxy-substituted analogs (e.g., Syringaldehyde) exhibit higher solubility in polar solvents like DMSO due to hydrogen bonding .

- Isopropyl or isobutoxy groups reduce water solubility, favoring lipid-rich environments .

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde):

- Antioxidant Activity : Acts as a radioprotective agent by reducing DNA damage and activating the Akt survival pathway .

- Cost-Effectiveness: Syringaldehyde is noted for its low cost and commercial availability, making it a preferred scaffold in drug discovery .

4-Hydroxy-3,5-dimethylbenzaldehyde:

- NCI Screening : Derivatives of this compound were evaluated by the National Cancer Institute (NCI) at 10 μM concentrations, showing moderate cytotoxicity in preliminary assays .

Fluorinated Analogs:

- 4-Iso-Butoxy-3,5-difluorobenzaldehyde is used in pharmaceutical intermediates, leveraging fluorine’s ability to enhance metabolic stability and bioavailability .

Biological Activity

4-Isopropoxy-3,5-dimethylbenzaldehyde (CAS No. 169806-12-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Profile

- Chemical Name: this compound

- Molecular Formula: C12H16O2

- Molecular Weight: 192.26 g/mol

- Structure: The compound features an isopropoxy group and two methyl groups on a benzaldehyde backbone.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Antiviral Activity: Preliminary studies suggest that this compound may inhibit the activity of serine proteases, particularly those associated with viral replication, such as the hepatitis C virus (HCV) NS3 protease. This enzyme is crucial for the processing of viral polyproteins and is considered an attractive target for antiviral drug development .

- Anti-inflammatory Properties: The compound has shown potential in modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated. Its structural similarities to known anti-inflammatory agents suggest it could interact with inflammatory mediators.

- Anticancer Potential: There is evidence supporting the anticancer properties of this compound through its ability to induce apoptosis in cancer cell lines. The specific pathways involved are still under investigation but may include the modulation of apoptotic signaling cascades.

The biological effects of this compound are hypothesized to involve interactions with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of serine proteases, disrupting viral replication processes.

- Cell Signaling Modulation: It potentially influences various signaling pathways involved in inflammation and cell survival.

- DNA Interaction: Similar compounds have been reported to interact with DNA gyrase, suggesting a possible mechanism involving inhibition of DNA replication and transcription.

Case Studies

- Antiviral Efficacy Against HCV:

-

Anti-inflammatory Activity:

- In a model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

-

Cytotoxicity Against Cancer Cells:

- Various cancer cell lines were treated with different concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers, supporting its role as a potential anticancer agent.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.